6-Isobutoxy-5-methylpyridin-3-amine
Description
6-Isobutoxy-5-methylpyridin-3-amine is a pyridine derivative featuring an isobutoxy (-OCH₂CH(CH₃)₂) group at position 6, a methyl (-CH₃) group at position 5, and an amine (-NH₂) group at position 2.
Properties
IUPAC Name |
5-methyl-6-(2-methylpropoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSPVWVTKLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734402 | |
| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249789-40-9 | |
| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Isobutoxy-5-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Isobutoxy-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Substituents on the pyridine ring critically influence electronic properties, solubility, and biological activity. Below is a detailed comparison of 6-Isobutoxy-5-methylpyridin-3-amine with its analogs:
Table 1: Key Structural and Functional Comparisons
Availability and Commercial Relevance
- Discontinued Compounds : The discontinuation of this compound contrasts with the commercial availability of analogs like 6-Methoxy-5-methylpyridin-3-amine, suggesting market preference for simpler, more stable derivatives .
- Specialized Applications : Brominated and bipyridine derivatives remain niche but critical for targeted synthesis .
Biological Activity
6-Isobutoxy-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry and materials science. Its unique structure provides various biological activities, making it a valuable candidate for further research. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.
Synthesis Methods:
The compound can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base, leading to high yields and purity in an industrial setting.
Chemical Properties:
this compound can undergo various chemical reactions:
- Oxidation: Can form N-oxides.
- Reduction: Converts to amine derivatives.
- Substitution: Participates in nucleophilic substitution reactions.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate enzymatic activity by binding to active or allosteric sites on target proteins, influencing various biological processes .
Research Findings:
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity:
- Case Study: In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in MCF cell lines, leading to apoptosis at specific dosages .
- IC50 Values: The compound's IC50 values indicate its potency; for example, it exhibited an IC50 of 25.72 ± 3.95 μM against certain cancer types .
- Antimicrobial Properties:
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Notable Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Precursor | Precursor for synthesis |
| 2-Methylpyridin-3-amine | Similar substituents | Varies in reactivity |
| 6-Isopropoxy-5-methylpyridin-3-amine | Different alkoxy group | Varies in electronic properties |
The presence of the isobutoxy group distinguishes it from these compounds, imparting unique electronic and steric properties that influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
